molecular formula C12H15FN2O2 B14669434 4-Acetamido-N-(4-fluorophenyl)butanamide CAS No. 50841-31-1

4-Acetamido-N-(4-fluorophenyl)butanamide

Cat. No.: B14669434
CAS No.: 50841-31-1
M. Wt: 238.26 g/mol
InChI Key: BZKGHXZMXFPNFC-UHFFFAOYSA-N
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Description

4-Acetamido-N-(4-fluorophenyl)butanamide is an organic compound with the molecular formula C10H12FNO. It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-fluorophenyl group and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-fluorophenyl)butanamide typically involves the acylation of 4-fluoroaniline with butanoyl chloride, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Acetamido-N-(4-fluorophenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-acetamido-N-(4-fluorophenyl)butanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. These properties can enhance its efficacy and selectivity in biological applications .

Properties

CAS No.

50841-31-1

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

4-acetamido-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C12H15FN2O2/c1-9(16)14-8-2-3-12(17)15-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17)

InChI Key

BZKGHXZMXFPNFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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